6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further connected to a pyrrolo[3,4-b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a suitable pyrrolo[3,4-b]pyridine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are often used to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to ensure consistent quality and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols .
Scientific Research Applications
6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
2,5-diarylated pyrrole: A structurally related compound with similar chemical properties.
β-arylated thiophenes: Another class of compounds with comparable reactivity and applications.
Uniqueness
6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-3-5-12(6-4-11)22(20,21)19-8-10-2-1-7-18-13(10)9-19/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTQGEDHLGPSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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